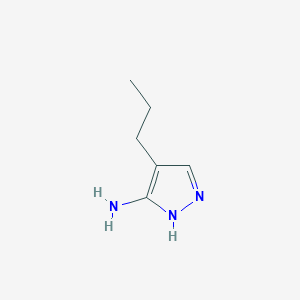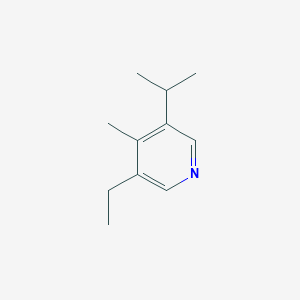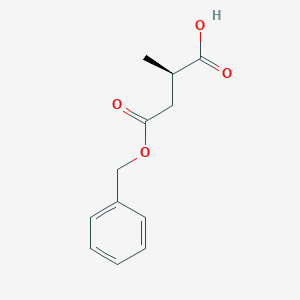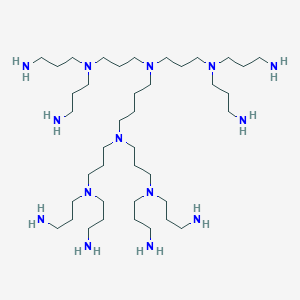
4-propil-1H-pirazol-5-amina
Descripción general
Descripción
4-Propyl-1H-pyrazol-3-amine: is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of a propyl group at the 4-position and an amino group at the 5-position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Aplicaciones Científicas De Investigación
4-Propyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals
Mecanismo De Acción
Target of Action
It’s known that aminopyrazoles, a class of compounds to which 4-propyl-1h-pyrazol-5-amine belongs, can provide useful ligands for receptors or enzymes, such as p38mapk, different kinases, cox, and others . These targets play crucial roles in various biological processes, including inflammation, cell growth, and apoptosis .
Mode of Action
Aminopyrazoles are known to interact with their targets, leading to changes in the function of these targets . For instance, they can inhibit the activity of enzymes or modulate the function of receptors, thereby influencing the cellular processes controlled by these targets .
Biochemical Pathways
Given the potential targets of aminopyrazoles, it can be inferred that this compound may influence pathways related to inflammation, cell growth, and apoptosis .
Result of Action
Based on the known targets of aminopyrazoles, it can be inferred that this compound may have potential anti-inflammatory and anticancer effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-1H-pyrazol-3-amine can be achieved through various methods. One common approach involves the reaction of hydrazines with 1,3-dicarbonyl compounds, such as β-ketonitriles or α,β-unsaturated aldehydes . The reaction typically proceeds under mild conditions, often in the presence of a catalyst or under reflux conditions. For example, the reaction of propylhydrazine with ethyl acetoacetate followed by cyclization yields 4-Propyl-1H-pyrazol-3-amine .
Industrial Production Methods
In an industrial setting, the production of 4-Propyl-1H-pyrazol-3-amine may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-Propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of 4-Propyl-1H-pyrazol-3-amine.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives.
Comparación Con Compuestos Similares
4-Propyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
4-methyl-1H-pyrazol-5-amine: Similar structure but with a methyl group instead of a propyl group.
4-ethyl-1H-pyrazol-5-amine: Similar structure but with an ethyl group instead of a propyl group.
5-amino-1H-pyrazole: Lacks the propyl group at the 4-position.
The uniqueness of 4-Propyl-1H-pyrazol-3-amine lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Propiedades
IUPAC Name |
4-propyl-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-2-3-5-4-8-9-6(5)7/h4H,2-3H2,1H3,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIAITMRGNSLTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















